n-[2-(3,4-Dimethoxyphenyl)ethyl]propanamide
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Overview
Description
N-[2-(3,4-Dimethoxyphenyl)ethyl]propanamide: is an organic compound with the molecular formula C12H17NO3 and a molecular weight of 223.2683 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(3,4-Dimethoxyphenyl)ethyl]propanamide typically involves the reaction of 3,4-dimethoxyphenethylamine with propanoyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for higher yields and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-[2-(3,4-Dimethoxyphenyl)ethyl]propanamide can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding quinones.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, particularly at the positions ortho to the methoxy groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed:
Oxidation: Formation of quinones.
Reduction: Formation of the corresponding amine.
Substitution: Formation of brominated or nitrated derivatives.
Scientific Research Applications
Chemistry: N-[2-(3,4-Dimethoxyphenyl)ethyl]propanamide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in organic synthesis .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials .
Mechanism of Action
Comparison with Similar Compounds
- N-(3,4-Dimethoxyphenethyl)acetamide
- 3,4-Dimethoxyphenethylamine
- N-Acetyl-3,4-dimethoxyphenethylamine
Comparison: N-[2-(3,4-Dimethoxyphenyl)ethyl]propanamide is unique due to its propanamide group, which can influence its reactivity and interactions compared to similar compounds with different acyl groups .
Properties
CAS No. |
67191-53-1 |
---|---|
Molecular Formula |
C13H19NO3 |
Molecular Weight |
237.29 g/mol |
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide |
InChI |
InChI=1S/C13H19NO3/c1-4-13(15)14-8-7-10-5-6-11(16-2)12(9-10)17-3/h5-6,9H,4,7-8H2,1-3H3,(H,14,15) |
InChI Key |
SHEZBAGBVPEOSK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NCCC1=CC(=C(C=C1)OC)OC |
Origin of Product |
United States |
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